molecular formula C25H33N3O5S2 B2876702 Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-18-3

Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2876702
CAS RN: 489471-18-3
M. Wt: 519.68
InChI Key: VPAFXUVVAZLJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are known to have a wide variety of biological activities and are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also has a thieno[2,3-c]pyridine group, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom).

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is part of a broader category of compounds explored for their unique chemical properties and potential applications in synthetic chemistry. Research has demonstrated its relevance in the synthesis of highly functionalized heterocycles, such as pyridines and isoxazoles, which are of significant interest in organic synthesis and medicinal chemistry.

  • Synthesis of Functionalized Isoxazoles and Heterocycles : The compound serves as a scaffold for the synthesis of various functionalized isoxazoles and heterocycles. For example, its derivatives have been used in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are valuable for producing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

  • Heterocyclic Synthesis via Aminomethylation : The compound also plays a role in the synthesis of complex heterocycles via aminomethylation processes. For instance, a derivative of this compound, Piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate, undergoes aminomethylation to form tetraazatricyclo compounds (Dotsenko, Krivokolysko, & Litvinov, 2012).

  • Synthesis of Pyridothienopyrimidines : Furthermore, this compound is instrumental in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing its versatility in creating a variety of biologically interesting molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Discovery of Antimycobacterial Compounds : In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimycobacterial properties, illustrating its potential in drug discovery (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to interact with a variety of biological targets, leading to their wide range of therapeutic applications .

properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2/c1-24(2)15-18-19(23(30)33-5)22(34-20(18)25(3,4)27-24)26-21(29)16-9-11-17(12-10-16)35(31,32)28-13-7-6-8-14-28/h9-12,27H,6-8,13-15H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAFXUVVAZLJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.